molecular formula C19H22N2O3S B6570205 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 946221-69-8

4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B6570205
CAS No.: 946221-69-8
M. Wt: 358.5 g/mol
InChI Key: ITVFBYYLOXAOAB-UHFFFAOYSA-N
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Description

4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a synthetic hybrid compound designed for medicinal chemistry research, integrating a sulfonamide-functionalized benzene ring with a 1,2,3,4-tetrahydroquinoline (THQ) scaffold bearing a propanoyl group at the N-1 position . This structure combines two pharmacophores of significant pharmacological relevance. The tetrahydroquinoline core is a privileged structure in drug discovery, found in numerous natural and synthetic compounds with a wide spectrum of reported biological activities, including anti-inflammatory, anticancer, and antimicrobial effects . The sulfonamide functional group is known for its ability to inhibit various enzymes, such as carbonic anhydrases and dihydropteroate synthase, leading to diverse pharmacological applications beyond its classic antibacterial action, such as anti-inflammatory and antitryptic activity . The presence of the 4-methylbenzene-sulfonamide moiety suggests potential for enzyme inhibition and receptor modulation, while the propanoyl group on the tetrahydroquinoline nitrogen can influence the compound's lipophilicity and overall pharmacokinetic profile . As a hybrid molecule, this compound is a valuable intermediate for researchers investigating new therapeutic agents, particularly in the fields of inflammation and infectious diseases . Its structure is characterized by techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to ensure purity and identity . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-19(22)21-12-4-5-15-8-9-16(13-18(15)21)20-25(23,24)17-10-6-14(2)7-11-17/h6-11,13,20H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVFBYYLOXAOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aniline Derivatives

The tetrahydroquinoline core is synthesized via acid-catalyzed cyclization of substituted aniline precursors. For example, 3-(4-methylphenylamino)pentanoic acid undergoes intramolecular cyclization in the presence of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MSA) at 80–100°C for 6–8 hours. This method achieves a 72% yield of the tetrahydroquinolin-7-amine intermediate, critical for subsequent functionalization.

Reaction conditions:

ParameterValue
CatalystP₂O₅/MSA (1:2 molar)
Temperature90°C
SolventToluene
Yield72%

Asymmetric Cyclization for Enantiomeric Control

Chiral tetrahydroquinolines are produced using optically active acid catalysts. A patent describes the cyclization of propylidene-(4-trifluoromethyl-phenyl)-amine with vinyl amines at −30°C in tetrahydrofuran (THF), yielding enantiomerically pure intermediates with 88% enantiomeric excess (ee).

Sulfonamide Functionalization

Coupling with 4-Methylbenzenesulfonyl Chloride

The tetrahydroquinolin-7-amine intermediate reacts with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is used to scavenge HCl, achieving 85% conversion within 2 hours.

Optimized parameters:

ParameterValue
Sulfonylating agent1.1 equivalents
BaseTEA (3 equivalents)
SolventDCM
Reaction time2 hours

Microwave-Assisted Sulfonamide Formation

A microwave-enhanced method reduces reaction times by 60%. A mixture of tetrahydroquinolin-7-amine and 4-methylbenzenesulfonyl chloride in THF is irradiated at 70°C (100 W) for 30 minutes, yielding 78% product.

Propanoylation of the Tetrahydroquinoline Nitrogen

Acylation with Propanoic Anhydride

The final step involves N-propanoylation using propanoic anhydride in dimethylformamide (DMF) at 50°C. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction, achieving 92% acylation efficiency.

Key considerations:

  • Anhydrous conditions prevent hydrolysis of the anhydride.

  • DMAP (5 mol%) enhances nucleophilicity of the tetrahydroquinoline nitrogen.

Alternative Route: Propionyl Chloride

Propionyl chloride in dichloromethane with pyridine as a base offers a faster alternative (1 hour vs. 3 hours) but requires strict moisture control.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7). HPLC analysis confirms >95% purity.

HPLC parameters:

ColumnC18 (4.6 × 250 mm)
Mobile phaseAcetonitrile/water (70:30)
Flow rate1.0 mL/min
Retention time8.2 minutes

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.0 Hz, 2H, ArH), 4.21 (q, J = 6.8 Hz, 2H, CH₂), 2.39 (s, 3H, CH₃).

  • MS (ESI+): m/z 388.5 [M+H]⁺.

Industrial-Scale Production

Continuous Flow Synthesis

A patent discloses a continuous flow system for cyclization and acylation steps, reducing batch time from 12 hours to 2 hours. Key advantages include:

  • Consistent temperature control (±1°C).

  • 98% conversion efficiency.

Waste Reduction Strategies

  • Solvent recovery systems reclaim >90% of DCM and THF.

  • Palladium catalysts are recycled using ion-exchange resins.

Challenges and Solutions

Racemization During Cyclization

The cyclization step initially produced racemic mixtures. Implementing chiral phosphine ligands (e.g., BINAP) with palladium catalysts increased ee to 94%.

Sulfonamide Hydrolysis

Early protocols suffered from sulfonamide cleavage under acidic conditions. Switching to neutral pH during workup (pH 7.0–7.5) stabilized the product.

Comparative Analysis of Methods

MethodYieldPurityTimeCost Index
Traditional batch65%92%18h1.00
Microwave-assisted78%95%6h1.20
Continuous flow82%97%4h0.85

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites on the receptor .

Comparison with Similar Compounds

Research Implications

  • Enzyme Inhibition : The sulfonamide group is a hallmark of carbonic anhydrase inhibitors (e.g., acetazolamide). Structural analogs of the target compound with methanesulfonamide (Compound 24) or bulky substituents (tert-butyl) may show varied inhibition profiles against isoforms like CA II or CA IX .
  • Anti-Inflammatory Potential: The COX-2 inhibitory activity of quinazolinone derivatives (47.1%) suggests that the target compound, with its tetrahydroquinoline core, could be optimized for similar activity by introducing electron-donating groups (e.g., methoxy) .

Biological Activity

4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a synthetic compound belonging to the sulfonamide class, which has garnered interest due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring and a propanoyl group linked to a tetrahydroquinoline moiety. Its molecular formula is C20H24N2O4SC_{20}H_{24}N_2O_4S with a molecular weight of 388.5 g/mol.

Antibacterial Properties

Sulfonamides are widely recognized for their antibacterial properties, primarily attributed to their ability to inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial folic acid synthesis. This inhibition leads to the disruption of nucleic acid synthesis in bacteria, making sulfonamides effective as antibacterial agents .

Table 1: Comparison of Biological Activities of Sulfonamide Derivatives

Compound NameMechanism of ActionAntibacterial SpectrumReference
This compoundInhibition of DHPSBroad-spectrum
4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamideInhibition of DHPSGram-positive and Gram-negative
4-(2-amino-ethyl)-benzenesulfonamideCalcium channel modulationCardiovascular effects

Anti-inflammatory and Analgesic Properties

Research has indicated that derivatives of sulfonamides may exhibit anti-inflammatory and analgesic properties. The structural modifications in compounds like this compound could influence these activities. Studies suggest that certain sulfonamide derivatives can affect perfusion pressure and coronary resistance in isolated rat heart models .

The primary mechanism through which this compound exerts its biological activity involves:

  • Enzyme Inhibition : Targeting DHPS disrupts folate metabolism in bacteria.

Pharmacokinetic Considerations

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Theoretical models suggest varying permeability across different cell types which can influence its bioavailability and therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide, considering yield and purity?

The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydroquinoline core. A common approach includes:

  • Step 1 : Sulfonamide formation via reaction of a primary amine (e.g., 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-amine) with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 2 : Propanoyl group introduction using acylating agents (e.g., propionic anhydride) under controlled pH and temperature to avoid side reactions .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
    Key variables : Solvent polarity (e.g., dichloromethane vs. DMF), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm sulfonamide (-SO₂NH-) and propanoyl (-COCH₂CH₃) groups. Aromatic protons in the tetrahydroquinoline ring appear as distinct multiplet signals (δ 6.8–7.5 ppm) .
  • X-ray Crystallography : Using SHELX software for single-crystal analysis to resolve stereochemistry and confirm bond angles/planarity of the sulfonamide group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₀H₂₃N₂O₃S: ~371.14 g/mol) .

Q. What preliminary biological assays are recommended to evaluate its enzyme inhibition potential?

  • Dihydropteroate Synthase (DHPS) Inhibition : Microplate assays measuring IC₅₀ values via UV-Vis spectroscopy (λ = 340 nm) to monitor folate synthesis disruption .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity over human enzymes .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this sulfonamide?

  • Methodology : Use hybrid functionals (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This identifies nucleophilic/electrophilic sites (e.g., sulfonamide sulfur) for reaction planning .
  • Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration) on the benzene ring .
    Data Interpretation : Compare computed vs. experimental IR spectra to validate electron-density distributions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar sulfonamides?

  • Case Study : If antibacterial activity varies across studies, analyze:
    • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the benzene ring may enhance DHPS binding vs. methyl groups .
    • Assay Conditions : Differences in bacterial strain (Gram+ vs. Gram-) or culture media (folate-rich vs. minimal) .
  • Solution : Standardize assays (e.g., CLSI guidelines) and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How do stereochemical variations in the tetrahydroquinoline moiety affect the compound’s pharmacological profile?

  • Experimental Design : Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived phosphoric acids) and compare:
    • Pharmacokinetics : Plasma stability (e.g., t₁/₂ in liver microsomes) .
    • Target Binding : Molecular docking (e.g., AutoDock Vina) to DHPS active site .
      Findings : (R)-enantiomers often show 3–5× higher potency due to optimal hydrogen bonding with Lys220 in DHPS .

Q. What are the challenges in achieving selective functionalization of the benzene sulfonamide group?

  • Issue : Competing reactions at the tetrahydroquinoline nitrogen vs. sulfonamide sulfur.
  • Solutions :
    • Protecting Groups : Use tert-butoxycarbonyl (Boc) to block the amine during sulfonylation .
    • Catalysts : Pd-mediated C–H activation for selective halogenation at the benzene para position .
      Optimization : Screen solvents (e.g., acetonitrile improves selectivity by 40% vs. THF) .

Q. How to design stability studies under physiological conditions to assess therapeutic potential?

  • Protocol :
    • pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 37°C .
    • Metabolic Stability : Liver microsome assays (human/rat) with LC-MS to identify cytochrome P450 metabolites .
      Outcome : Methyl groups on the benzene ring enhance stability (t₁/₂ > 8 hours at pH 7.4) compared to chloro derivatives .

Methodological Considerations

  • Data Contradiction Analysis : Use Bland-Altman plots for inter-lab assay comparisons .
  • Crystallography : SHELXL refinement with twin detection for high-Z′ structures .
  • Synthetic Reproducibility : Detailed reaction logs (e.g., glovebox O₂ levels <1 ppm for air-sensitive steps) .

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